REACTION_CXSMILES
|
[S:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(O)(=[O:3])=[O:2].[K].[Cl:15]S(O)(=O)=O>>[Cl:15][S:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:3])=[O:2] |f:0.1,^1:13|
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Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C(=O)O)C=C1.[K]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
4-Chlorosulfonylbenzoic acid is prepared by procedures
|
Type
|
CUSTOM
|
Details
|
A 250 mL flask equipped with condenser, CaCl2 drying tube and magnetic stirrer
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Type
|
CUSTOM
|
Details
|
The flask is placed in an oil bath
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Type
|
TEMPERATURE
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Details
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The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
The white precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed 3 times with 100 mL portions of cold water
|
Type
|
CUSTOM
|
Details
|
After air drying the solid
|
Type
|
CUSTOM
|
Details
|
is placed in a vacuum oven at 65° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |